molecular formula C7H10N2O B13831477 Cyclopropanecarboxamide, 1-cyano-2,2-dimethyl-

Cyclopropanecarboxamide, 1-cyano-2,2-dimethyl-

Cat. No.: B13831477
M. Wt: 138.17 g/mol
InChI Key: JFFWTAADCYOJNC-UHFFFAOYSA-N
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Description

1-Cyano-2,2-dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C7H10N2O. It is a derivative of cyclopropane, characterized by the presence of a cyano group (-CN) and a carboxamide group (-CONH2) attached to the cyclopropane ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide can be synthesized through the bioconversion of 2,2-dimethylcyclopropanecarbonitrile. This process involves the use of Rhodococcus boritolerans FW815, which displays strong hydratase activity, converting the nitrile group to an amide group in a distilled water system . The optimal conditions for this bioconversion include a temperature range of 38-42°C and a pH of 7.0 .

Industrial Production Methods: The industrial production of 1-Cyano-2,2-dimethylcyclopropanecarboxamide typically involves the use of biocatalysts to ensure high efficiency and selectivity. The process is carried out in non-buffered distilled water systems, which are comparable to pH 7.0 phosphate buffer systems in terms of activity and reusability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form 2,2-dimethylcyclopropanecarboxylic acid.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.

    Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.

Major Products:

    Hydrolysis Product: 2,2-dimethylcyclopropanecarboxylic acid.

Scientific Research Applications

1-Cyano-2,2-dimethylcyclopropanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyano-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups play crucial roles in its reactivity and interactions with biological molecules. detailed studies on its molecular targets and pathways are limited.

Comparison with Similar Compounds

    2,2-Dimethylcyclopropanecarbonitrile: A precursor in the synthesis of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.

    2,2-Dimethylcyclopropanecarboxylic Acid: A hydrolysis product of 1-Cyano-2,2-dimethylcyclopropanecarboxamide.

Uniqueness: 1-Cyano-2,

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-cyano-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C7H10N2O/c1-6(2)3-7(6,4-8)5(9)10/h3H2,1-2H3,(H2,9,10)

InChI Key

JFFWTAADCYOJNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C#N)C(=O)N)C

Origin of Product

United States

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